N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide
Description
4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure
Properties
Molecular Formula |
C21H17BrN4O4 |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
4-(anilinomethyl)-N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17BrN4O4/c22-17-10-16(20(27)19(11-17)26(29)30)13-24-25-21(28)15-8-6-14(7-9-15)12-23-18-4-2-1-3-5-18/h1-11,13,23,27H,12H2,(H,25,28)/b24-13+ |
InChI Key |
SKMNHJHDTVAXAQ-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of an intermediate hydrazone, which is then reacted with an aniline derivative under specific conditions to yield the final product. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to maximize yield and minimize impurities, often involving rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to amines or alcohols.
Scientific Research Applications
4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- 4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-FLUORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This distinguishes it from similar compounds with different halogen substitutions.
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